Cas no 1469982-99-7 (Carfilzomib Impurity 38)

Carfilzomib Impurity 38 Chemical and Physical Properties
Names and Identifiers
-
- Carfilzomib Impurity 38
-
- Inchi: 1S/C9H17NO/c1-6(2)5-8(10)9(11)7(3)4/h6,8H,3,5,10H2,1-2,4H3/t8-/m0/s1
- InChI Key: VTYUAKMRSWBWST-QMMMGPOBSA-N
- SMILES: C=C(C)C(=O)[C@@H](N)CC(C)C
Carfilzomib Impurity 38 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6276331-1.0g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 1g |
$470.0 | 2023-05-25 | ||
Enamine | EN300-6276331-5.0g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 5g |
$1364.0 | 2023-05-25 | ||
Enamine | EN300-6276331-2.5g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 2.5g |
$923.0 | 2023-05-25 | ||
Enamine | EN300-6276331-0.1g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 0.1g |
$414.0 | 2023-05-25 | ||
Enamine | EN300-6276331-0.5g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 0.5g |
$451.0 | 2023-05-25 | ||
Enamine | EN300-6276331-10.0g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 10g |
$2024.0 | 2023-05-25 | ||
Enamine | EN300-6276331-0.05g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 0.05g |
$395.0 | 2023-05-25 | ||
Enamine | EN300-6276331-0.25g |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one |
1469982-99-7 | 0.25g |
$432.0 | 2023-05-25 |
Carfilzomib Impurity 38 Related Literature
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on Carfilzomib Impurity 38
Carfilzomib Impurity 38: Chemical Profile and Recent Research Insights
Carfilzomib Impurity 38, a critical byproduct in the synthesis of Carfilzomib (CAS No. 1469982-99-7), has garnered significant attention in the field of pharmaceutical chemistry and drug development. This impurity, identified through rigorous analytical techniques, plays a pivotal role in understanding the metabolic pathways and potential pharmacological interactions associated with the parent compound. The detailed study of Carfilzomib Impurity 38 not only aids in ensuring the purity and efficacy of the final drug product but also provides valuable insights into its chemical behavior and potential therapeutic applications.
The chemical structure of Carfilzomib Impurity 38 is characterized by specific functional groups that contribute to its unique reactivity and interaction profiles. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in elucidating its molecular architecture. These techniques provide high-resolution data, enabling researchers to identify key structural features and understand how they influence the impurity's behavior in biological systems.
In recent years, research on Carfilzomib Impurity 38 has been complemented by studies on its pharmacokinetic properties. Investigations have revealed that this impurity can exhibit distinct metabolic pathways compared to the parent compound, which may have implications for drug-drug interactions and toxicity profiles. For instance, studies using cell culture models have demonstrated that Carfilzomib Impurity 38 can modulate certain enzyme activities, affecting the clearance rates of other therapeutic agents. This finding underscores the importance of comprehensive impurity profiling in drug development.
The synthesis and characterization of Carfilzomib Impurity 38 have also led to advancements in process optimization techniques. Pharmaceutical manufacturers are increasingly employing green chemistry principles to minimize impurity formation during drug synthesis. Techniques such as continuous flow chemistry and enzymatic catalysis have shown promise in reducing the production of unwanted byproducts like Carfilzomib Impurity 38. These innovations not only enhance the efficiency of drug production but also contribute to environmental sustainability.
Moreover, the study of Carfilzomib Impurity 38 has opened new avenues for therapeutic research. Some preliminary studies suggest that certain derivatives of this impurity may possess unique biological activities that could be exploited for therapeutic purposes. For example, researchers have explored its potential role in modulating immune responses, which could be relevant in treating autoimmune disorders or enhancing vaccine efficacy. While further research is needed to validate these findings, they highlight the broader implications of impurity studies beyond quality control.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity characterization and control in pharmaceutical products. The detailed understanding of Carfilzomib Impurity 38 aligns with these regulatory requirements, ensuring that drugs reaching the market are not only effective but also safe for long-term use. Analytical methodologies like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely employed to quantify this impurity at trace levels, ensuring compliance with regulatory standards.
Future research directions for Carfilzomib Impurity 38 include exploring its role in drug resistance mechanisms and developing novel analytical methods for its detection and quantification. The integration of computational chemistry tools with experimental data is expected to enhance our understanding of its interactions with biological targets. Additionally, studies on its potential toxicological effects will be crucial in refining safety margins for therapeutic use.
In conclusion, Carfilzomib Impurity 38 represents more than just a byproduct; it is a valuable subject of study that contributes to advancements in pharmaceutical chemistry, drug development, and therapeutic research. The ongoing exploration of its chemical properties, pharmacokinetic behavior, and potential applications underscores the dynamic nature of modern chemical biology research. As our understanding continues to evolve, so too will our ability to harness this knowledge for improved patient care.
1469982-99-7 (Carfilzomib Impurity 38) Related Products
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)



